4-Isopropyl-2,3-dihydro-1H-inden-1-one
Description
4-Isopropyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a fused indane core with an isopropyl substituent at the 4-position. This compound belongs to the 2,3-dihydro-1H-inden-1-one family, characterized by a partially saturated indene ring system. The isopropyl group confers steric bulk and lipophilicity, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-propan-2-yl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRLYMCJKSXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with succinic anhydride, followed by cyclization and reduction steps. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the acylation of isopropylbenzene, cyclization to form the indanone structure, and subsequent purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Isopropyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 2,3-dihydro-1H-inden-1-one scaffold accommodates various substituents at different positions, leading to distinct properties. Key analogs include:
Key Observations :
- Lipophilicity : Bulkier substituents (e.g., isopropyl, phenyl) enhance lipophilicity, which may improve membrane permeability in bioactive analogs .
- Synthetic Versatility : Brominated (e.g., 3-bromo-7-methoxy) and methoxy-substituted derivatives serve as intermediates for cross-coupling reactions or further functionalization .
Physicochemical Properties
- Melting Points: Derivatives with polar groups (e.g., oximes ) exhibit higher melting points (>100°C) compared to nonpolar analogs.
- Solubility : Methyl or methoxy substituents improve aqueous solubility, whereas isopropyl or phenyl groups favor organic solvents .
Biological Activity
4-Isopropyl-2,3-dihydro-1H-inden-1-one, a compound belonging to the indene family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a bicyclic structure that is characteristic of indenes, which are known for their pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines. For instance:
- Cell Lines Tested : HEPG2 (liver), MCF7 (breast), SW1116 (colon), BGC823 (gastric).
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 1.18 µM to 4.18 µM across different cell lines, indicating its potential as an anticancer agent .
Selective Inhibition
The compound has also been investigated for its selectivity in inhibiting specific biological targets. For example, it has shown promising selectivity for cyclooxygenase (COX) isoforms, particularly COX-1, which is crucial for developing anti-inflammatory drugs.
- Mechanism : The indene scaffold allows for structural modifications that enhance selectivity towards COX enzymes.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
- Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : It may influence various signaling pathways related to cell survival and proliferation.
Study on Hsp90 Inhibition
A significant study focused on the structural modifications of related compounds showed that certain derivatives of the indene scaffold exhibited selective inhibition of Hsp90β over Hsp90α, with a notable binding affinity .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Compound 5 | 0.27 | Hsp90β > Hsp90α |
This selectivity is crucial as pan-inhibitors often lead to adverse side effects due to their broad action on multiple targets.
Antiproliferative Studies
Another research highlighted the antiproliferative activity of various derivatives based on the indene structure against multiple cancer cell lines. The findings suggest that modifications at specific positions on the indene ring can significantly enhance biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
